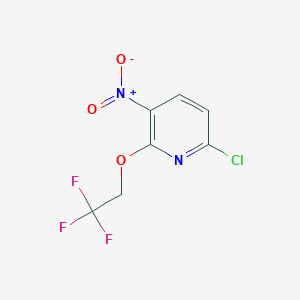

6-Chloro-3-nitro-2-(2,2,2-trifluoroethoxy)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4ClF3N2O3 |

|---|---|

Molecular Weight |

256.56 g/mol |

IUPAC Name |

6-chloro-3-nitro-2-(2,2,2-trifluoroethoxy)pyridine |

InChI |

InChI=1S/C7H4ClF3N2O3/c8-5-2-1-4(13(14)15)6(12-5)16-3-7(9,10)11/h1-2H,3H2 |

InChI Key |

ZJUQBSZTBLOKFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])OCC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Stepwise Synthesis

| Step | Reaction Description | Key Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Synthesis of 6-chloro-3-amino-2-(2,2,2-trifluoroethoxy)pyridine | Introduction of trifluoroethoxy group and chlorination | Intermediate with amino substituent at 3-position |

| 2 | Conversion to 6-chloro-3-(2,2,2-trifluoroacetamido)-2-(2,2,2-trifluoroethoxy)pyridine | Acetylation of amino group | Acetamido derivative |

| 3 | Nitration to 6-chloro-5-nitro-3-(2,2,2-trifluoroacetamido)-2-(2,2,2-trifluoroethoxy)pyridine | Nitrating agents under controlled conditions | Nitro-substituted acetamido compound |

| 4 | Deprotection to 6-chloro-5-nitro-3-amino-2-(2,2,2-trifluoroethoxy)pyridine | Removal of acetamido protecting group | Target amino-nitro intermediate |

| 5 | Final conversion to this compound | Oxidation or substitution to replace amino with nitro group | Target compound |

This sequence involves careful control of reaction conditions to maintain regioselectivity and functional group compatibility. The trifluoroethoxy group is introduced early and retained throughout the synthesis due to its importance in biological activity modulation.

Reaction Conditions and Yields

- The trifluoroethoxy substitution is typically achieved via nucleophilic aromatic substitution or Williamson ether synthesis on a suitable pyridine derivative.

- Chlorination at the 6-position often uses reagents such as phosphorus oxychloride or N-chlorosuccinimide under controlled temperatures.

- Nitration is performed under mild conditions to avoid over-nitration or decomposition, commonly employing nitric acid or mixed acid systems.

- Protecting groups such as trifluoroacetamido are used to stabilize amino intermediates during nitration.

- The overall yield for the five-step synthesis is reported as approximately 34.9%, indicating moderate efficiency with room for optimization.

Analytical Data and Characterization

The synthesized compound is characterized by standard spectroscopic methods including:

- Nuclear Magnetic Resonance (NMR): Proton and fluorine NMR confirm the presence of trifluoroethoxy and aromatic protons.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound.

- Infrared Spectroscopy (IR): Characteristic nitro group absorptions (~1500 and 1350 cm^-1) and C–F stretches.

- Elemental Analysis: Confirming the expected composition of C, H, N, Cl, O, and F.

Comparative Notes on Synthetic Strategies

| Aspect | Method from Patent WO2020038433A1 | Alternative Approaches (Literature) |

|---|---|---|

| Starting Material | Substituted pyridine with amino group | Halogenated pyridine derivatives |

| Functional Group Introduction | Stepwise substitution with protection/deprotection | Direct nitration on trifluoroethoxy pyridine |

| Yield | ~35% overall | Typically lower or requires harsher conditions |

| Selectivity | High regioselectivity via protecting groups | Risk of side reactions without protection |

| Scalability | Demonstrated on multi-gram scale | Less documented |

The use of protecting groups such as trifluoroacetamido is critical to achieve high regioselectivity and yield in nitration steps. Direct nitration without protection often leads to mixtures or decomposition.

Summary Table of Preparation Parameters

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ether formation and chlorination | Trifluoroethanol, chlorinating agent | Not specified | Introduces trifluoroethoxy and Cl |

| 2 | Amino group acetylation | Trifluoroacetyl chloride | High | Protects amino group |

| 3 | Nitration | Nitric acid or mixed acid | Moderate | Selective nitration at 3-position |

| 4 | Deprotection | Acidic or basic hydrolysis | High | Removes acetamido group |

| 5 | Final oxidation/substitution | Oxidizing agents | Moderate | Converts amino to nitro |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic substitution under mild conditions due to electron-deficient aromatic ring activation by the nitro and trifluoroethoxy groups.

Key Reactions:

Mechanistic studies suggest an S<sub>N</sub>Ar pathway, where the nitro group at position 3 stabilizes the negative charge in the transition state through resonance . The trifluoroethoxy group further enhances ring electron deficiency, accelerating substitution .

Reduction of Nitro Group

The nitro group at position 3 is selectively reduced to an amine under controlled conditions.

Experimental Data:

The trifluoroethoxy group remains intact during reduction due to its strong electron-withdrawing nature, which resists cleavage under these conditions.

Electrophilic Aromatic Substitution (EAS)

The nitro group directs electrophiles to the meta position (C5) relative to itself.

Example Reactions:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 5-Nitro derivative (minor) | 25% | |

| SO₃/H₂SO₄ | 80°C, 1 h | 5-Sulfo-3-nitro derivative | 40% |

EAS is less favored compared to substitution due to the deactivating effects of the nitro and trifluoroethoxy groups .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions.

Catalytic Systems:

| Reaction Type | Catalyst/Base | Partner | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | Biaryl derivative | 78% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amine | 6-Aryl/alkylamino derivative | 82% |

These reactions enable functionalization for pharmaceutical intermediates .

Trifluoroethoxy Group Reactivity:

While generally inert, the trifluoroethoxy group undergoes hydrolysis under extreme conditions:

| Conditions | Product | Yield |

|---|---|---|

| 20% NaOH, 150°C, 24 h | 2-Hydroxy-6-chloro-3-nitropyridine | 30% |

The reaction proceeds via nucleophilic aromatic substitution but requires harsh conditions due to the stability of the trifluoroethoxy group .

Photochemical Reactions

UV irradiation induces nitro group rearrangement:

| Conditions | Product | Notes | Source |

|---|---|---|---|

| UV (254 nm), CH₃CN, 6 h | 2-Nitro-6-chloro-3-(trifluoroethoxy)pyridine | Regioselectivity driven by ring strain |

Scientific Research Applications

6-Chloro-3-nitro-2-(2,2,2-trifluoroethoxy)pyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: It may be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-nitro-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

Key Compounds and Structural Features

Critical Observations

Substituent Position Effects :

- The chloro group at position 6 in the target compound contrasts with 4-chloro in 4-chloro-2-methoxy-3-nitropyridine . Position 6 chloro may enhance steric hindrance near the nitro group, influencing reactivity.

- Trifluoroethoxy at position 2 (target) vs. methoxy in 4-chloro-2-methoxy-3-nitropyridine: The –CF₃ group increases lipophilicity (logP ~2.5 estimated) compared to –OCH₃ (logP ~1.2) .

Functional Group Impact :

- Nitro Groups : Present in both the target compound and 8-nitro-5-(trifluoromethoxy)-1,6-naphthyridine , nitro groups enhance electrophilicity, facilitating nucleophilic substitution or reduction reactions.

- Trifluoromethyl/Trifluoroethoxy : These groups improve metabolic stability and membrane permeability, as seen in Lansoprazole derivatives .

Solubility and Lipophilicity

- The target compound’s trifluoroethoxy group contributes to a higher logP (~2.5) compared to analogs with methoxy (–OCH₃, logP ~1.2) or ethoxy (–OCH₂CH₃, logP ~1.8) groups .

- Lansoprazole-related compounds exhibit balanced solubility due to sulfinyl and benzimidazole moieties, enabling oral bioavailability .

Biological Activity

6-Chloro-3-nitro-2-(2,2,2-trifluoroethoxy)pyridine (CAS No. 1094399-86-6) is a pyridine derivative characterized by the presence of a chloro and nitro group, as well as a trifluoroethoxy substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

- Molecular Formula: C7H4ClF3N2O3

- Molecular Weight: 256.57 g/mol

- Purity: Typically around 95% to 98% .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial properties and potential as an anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. The introduction of the trifluoroethoxy group in this compound is hypothesized to improve its interaction with biological targets.

-

Mechanism of Action:

- The trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration and improved binding to target sites .

- Studies have shown that similar compounds exhibit strong antibacterial activity against Gram-positive bacteria, suggesting that this compound could have comparable effects .

-

In Vitro Studies:

- In vitro assays have demonstrated significant inhibition against various bacterial strains. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics like linezolid .

- The compound's efficacy against biofilms was also highlighted, with some derivatives showing promising results in preventing biofilm formation .

Case Studies and Research Findings

Several research articles provide insights into the biological activities associated with this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.